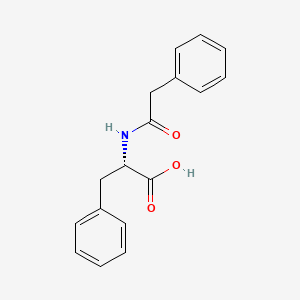

N-苯乙酰苯丙氨酸

描述

N-Phenylacetylphenylalanine is a derivative of phenylalanine, resulting from the reaction of phenylalanine at the amino group or the carboxy group . It has been detected in a few different foods, such as anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) .

Synthesis Analysis

N-Acetyl-L-phenylalanine, an acetyl analog of L-phenylalanine, is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine . These are employed as versatile building blocks in peptide synthesis . For instance, N-acetyl phenylalanine methyl ester can be synthesized by an esterification reaction with methanol using Mukaiyama’s reagent .Molecular Structure Analysis

The molecular formula of N-Phenylacetylphenylalanine is C11H13NO3 . Its molecular weight is 207.2258 . The IUPAC Standard InChI is InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 .Chemical Reactions Analysis

N-Acetyl-L-phenylalanine is used in various chemical reactions. For example, it can be used to synthesize N-acetyl phenylalanine methyl ester by an esterification reaction with methanol . It can also be used to synthesize Acetylaminocyclohexane propanoic acid by a rhodium-catalyzed hydrogenation reaction .Physical And Chemical Properties Analysis

N-Acetyl-L-phenylalanine is a powder with an optical activity of [α]22/D +40.0°, c = 1 in methanol . It has a melting point of 171-173 °C (lit.) . It is used in peptide synthesis and has functional groups of amine and carboxylic acid .科学研究应用

自组装微结构

N-苯乙酰苯丙氨酸类似物已被研究其通过自组装形成独特微结构的能力。这些结构展现出多样的机械、光学、压电和半导体特性,使它们在能量存储、生物传感、光发射、药物输送、人工光合作用和化学推进等各种应用中非常有用 (Pellach et al., 2016)。

电化学传感器和生物传感器

苯丙氨酸,作为N-苯乙酰苯丙氨酸的组成部分,对人类健康至关重要,并可通过电化学传感器和生物传感器进行检测。这些设备对于监测苯丙氨酸水平,尤其是对于患有苯丙酮尿症的个体,具有重要意义,有助于管理健康状况 (Dinu & Apetrei, 2020)。

植物代谢

在植物中,苯丙氨酸在一次代谢和二次代谢中发挥关键作用。它作为许多对植物繁殖、生长和抗逆应激至关重要的化合物的前体,特别是在木质素的生物合成中,木质素是关键的木质成分 (Pascual et al., 2016)。

微生物生产中的基因工程

改造大肠杆菌以增强L-苯丙氨酸的生物合成在为健康和营养产品生产这种必需氨基酸方面具有应用。这种基因工程方法可以提高L-苯丙氨酸生产的产量和效率 (Liu et al., 2018)。

蛋白质生物合成

N-苯乙酰苯丙氨酸衍生物已被用于替代细菌蛋白质中的苯丙氨酸,从而使具有新功能的蛋白质的合成成为可能。这在生物共轭、光亲和标记、X射线晶体学和金属配位等方面具有潜在应用 (Kirshenbaum et al., 2002)。

作用机制

Target of Action

N-Phenylacetylphenylalanine, also known as N-(Phenylacetyl)-L-phenylalanine, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound is an acetyl analog of l-phenylalanine . It is synthesized from L-phenylalanine and acetyl-CoA . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

N-Phenylacetylphenylalanine is involved in the metabolism of dietary phenylalanine into phenylacetic acid (PAA), a critical step in the production of phenylacetylglutamine (PAGln), a metabolite linked to atherosclerotic cardiovascular disease (ASCVD) . The gut microbiota-dependent metabolism of dietary phenylalanine into PAA is a key part of this process .

Result of Action

It is known that the compound is used as a reactant to synthesize methyl or ethyl esters of n-acetyl-l-phenylalanine, which are employed as versatile building blocks in peptide synthesis .

属性

IUPAC Name |

(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIPHJDKZNTNII-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224218 | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Phenylacetylphenylalanine | |

CAS RN |

738-75-0 | |

| Record name | Phenylacetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

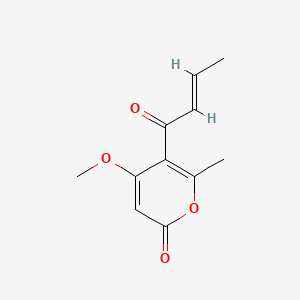

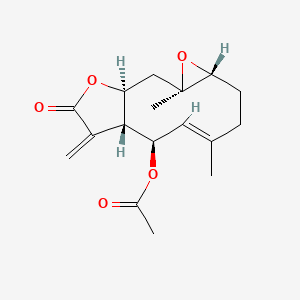

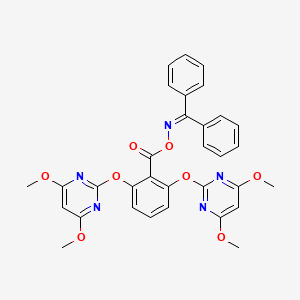

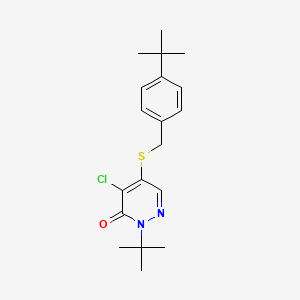

Feasible Synthetic Routes

Q & A

Q1: How does N-Phenylacetylphenylalanine interact with sickle cell hemoglobin and what are the downstream effects?

A1: N-Phenylacetylphenylalanine exhibits antisickling properties. [, ] While its precise mechanism of action remains incompletely understood, research suggests that PAP enters red blood cells and interacts directly with deoxyhemoglobin S. [] This interaction increases the solubility of deoxyhemoglobin S, inhibiting its polymerization, the primary driver of sickle cell formation. [] This effect leads to increased cell flexibility and a reduction in the overall proportion of sickled cells. []

Q2: What is the structural basis for the antigelling and antisickling properties of N-Phenylacetylphenylalanine and related compounds?

A2: X-ray crystallography studies revealed that N-Phenylacetylphenylalanine, along with other antigelling and antisickling bisphenyl compounds, share common structural features. [] These compounds adopt a compact conformation with the two phenyl rings positioned approximately 5 Å apart at near-perpendicular angles (approximately 90°). [] This arrangement facilitates energetically favorable intramolecular edge-to-face interactions between the phenyl rings. [] This compact, amphipathic structure is believed to be crucial for their biological activity. []

Q3: What are the spectroscopic characteristics of N-Phenylacetylphenylalanine?

A3: While the provided abstracts don't delve into specific spectroscopic data for N-Phenylacetylphenylalanine, they do highlight the characterization of a related intermediate compound, N-phenylacetylphenylalanineamide. [] This intermediate exhibits characteristic peaks in infrared spectroscopy (IR) at 3170, 1660, 1640, and 1530 cm-1. [] Nuclear magnetic resonance (NMR) spectroscopy reveals peaks at δ (ppm)=7.18 (10 H, s), 4.45 (1 H, m), 3.38 (2 H, s), and 3.20–2.60 (2 H, m). [] Additionally, mass spectrometry (MS) confirms a molecular ion peak at m/z 282 (M+), with a fragment ion at m/z 238. [] These data provide valuable insights into the structure and properties of compounds related to N-Phenylacetylphenylalanine.

Q4: Beyond sickle cell disease, have any other potential applications for N-Phenylacetylphenylalanine or related compounds been explored?

A4: While the provided abstracts primarily focus on the antisickling properties of N-Phenylacetylphenylalanine, research on structurally similar compounds suggests broader therapeutic potential. [] For instance, luteolin, a naturally occurring flavonoid with structural similarities to PAP, has demonstrated protective effects against non-alcoholic steatohepatitis (NASH) in animal models. [] Luteolin's beneficial effects are attributed to its ability to modulate the host serum metabolome and gut microbiome. [] This finding highlights the potential for exploring N-Phenylacetylphenylalanine and its derivatives for applications beyond sickle cell disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)